molecular formula C13H15N3O B11878799 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 55536-45-3

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Cat. No.: B11878799
CAS No.: 55536-45-3
M. Wt: 229.28 g/mol
InChI Key: XMZHVHHCCJBKOU-UHFFFAOYSA-N
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Description

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a quinazoline derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific inhibitory effects on both PI3K and HDAC, which are not commonly found in other similar compounds. This dual inhibition makes it a valuable candidate for targeted cancer therapy .

Properties

CAS No.

55536-45-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

10-propan-2-yl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C13H15N3O/c1-9(2)16-11-6-4-3-5-10(11)12(17)15-8-7-14-13(15)16/h3-6,9H,7-8H2,1-2H3

InChI Key

XMZHVHHCCJBKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=O)N3C1=NCC3

Origin of Product

United States

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